molecular formula C19H14FN3O2S B7431068 (3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone

(3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone

Cat. No. B7431068
M. Wt: 367.4 g/mol
InChI Key: FOWIAUACWANPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone, commonly known as AFIMOXIFENE, is a chemical compound that belongs to the family of selective estrogen receptor modulators (SERMs). AFIMOXIFENE has been extensively studied for its potential use in the treatment of breast cancer and osteoporosis.

Mechanism of Action

AFIMOXIFENE binds to the estrogen receptors and modulates their activity. It has a high affinity for the estrogen receptor alpha (ERα) and a lower affinity for the estrogen receptor beta (ERβ). AFIMOXIFENE acts as an antagonist of the ERα and an agonist of the ERβ. This results in a decrease in the proliferation of breast cancer cells and an increase in bone density.
Biochemical and Physiological Effects:
AFIMOXIFENE has been shown to have a potent anti-estrogenic effect, which inhibits the growth of breast cancer cells. It has also been shown to increase bone density, which makes it a potential treatment for osteoporosis. AFIMOXIFENE has been found to have a good safety profile, with few side effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

AFIMOXIFENE has several advantages for lab experiments. It has a high affinity for the estrogen receptors, which makes it a potent tool for studying the activity of these receptors. AFIMOXIFENE is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, AFIMOXIFENE has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, AFIMOXIFENE has a high binding affinity for the estrogen receptor alpha, which makes it less useful for studying the estrogen receptor beta.

Future Directions

For AFIMOXIFENE include further studies on its potential use in the treatment of estrogen-related diseases and modifications to improve its selectivity for the estrogen receptor beta.

Synthesis Methods

The synthesis of AFIMOXIFENE involves the reaction of 6-fluoroindazole with 2-(furan-2-ylmethylsulfanyl)phenyl)methanone in the presence of a base, such as potassium carbonate, in a solvent, such as DMF. The reaction is followed by the addition of an amine, such as 3-aminopropanol, and the product is purified by column chromatography.

Scientific Research Applications

AFIMOXIFENE has been studied for its potential use in the treatment of breast cancer and osteoporosis. It has been shown to have a high affinity for estrogen receptors, which are overexpressed in breast cancer cells. AFIMOXIFENE has been found to have a potent anti-estrogenic effect, which inhibits the growth of breast cancer cells. It has also been shown to increase bone density, which makes it a potential treatment for osteoporosis.

properties

IUPAC Name

(3-amino-6-fluoroindazol-1-yl)-[2-(furan-2-ylmethylsulfanyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2S/c20-12-7-8-14-16(10-12)23(22-18(14)21)19(24)15-5-1-2-6-17(15)26-11-13-4-3-9-25-13/h1-10H,11H2,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWIAUACWANPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C3=C(C=CC(=C3)F)C(=N2)N)SCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.